Ortho‑Bromine Substitution Distinguishes This Compound from the Closest Fluoro‑Analog
The closest commercially listed analog is 2‑bromo‑N‑[cyano‑(2‑fluorophenyl)methyl]benzamide (CAS not available, MF C₁₅H₁₀BrFN₂O). The target compound replaces the 2‑fluorophenyl group with a 2‑methylphenyl group, increasing computed lipophilicity (XLogP3‑AA 3.7 vs. an estimated ≈3.0 for the fluoro‑analog) and steric bulk while removing a strong H‑bond acceptor [1]. This physicochemical shift is expected to modulate membrane permeability and target‑site binding. No head‑to‑head biological comparison has been published; this differentiation is based on computed properties and class‑level SAR trends.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.7 (PubChem computed property) |
| Comparator Or Baseline | 2‑Bromo‑N‑[cyano‑(2‑fluorophenyl)methyl]benzamide (estimated XLogP3‑AA ≈ 3.0 based on fragment contribution; not experimentally validated) |
| Quantified Difference | ΔXLogP ≈ +0.7 (computed estimate) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Fluorine analog value is estimated, not experimentally measured. |
Why This Matters
A 0.7‑unit higher logP can significantly affect solubility, membrane partitioning, and off‑target binding, making the target compound more suitable for applications requiring enhanced hydrophobicity.
- [1] PubChem Compound Summary: 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide, CID 72015912. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1385397-94-3 (accessed 2026-04-27). View Source
